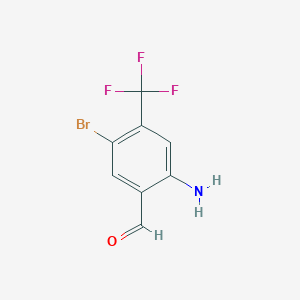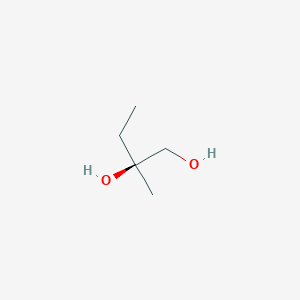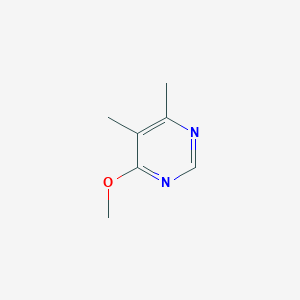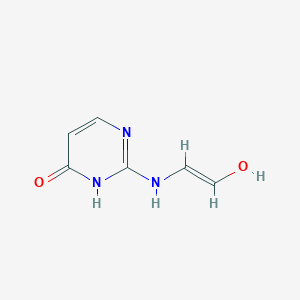
2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring with an amino group substituted at the second position and a hydroxyvinyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one typically involves the reaction of a pyrimidine derivative with an appropriate amine and aldehyde under controlled conditions. One common method involves the condensation of 2-aminopyrimidine with glyoxal in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Halogenating agents or alkylating agents can be used to introduce different substituents onto the pyrimidine ring.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines and alcohols from reduction.
- Various substituted pyrimidine derivatives from substitution reactions.
Scientific Research Applications
2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyvinyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the hydroxyvinyl group but shares the pyrimidine core structure.
4-Hydroxy-2-aminopyrimidine: Similar structure but with a hydroxyl group at the fourth position.
2-(Hydroxyethyl)aminopyrimidine: Contains a hydroxyethyl group instead of a hydroxyvinyl group.
Uniqueness
2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one is unique due to the presence of both the hydroxyvinyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-[[(E)-2-hydroxyethenyl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O2/c10-4-3-8-6-7-2-1-5(11)9-6/h1-4,10H,(H2,7,8,9,11)/b4-3+ |
InChI Key |
JXAFZOBRWJOVAQ-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CN=C(NC1=O)N/C=C/O |
Canonical SMILES |
C1=CN=C(NC1=O)NC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


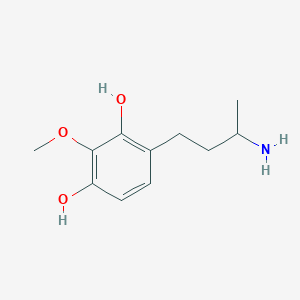
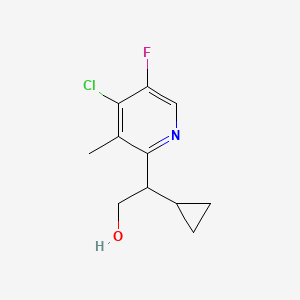


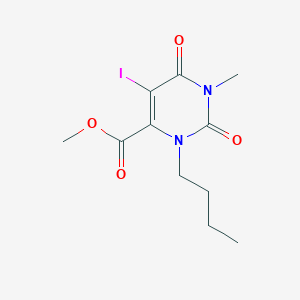
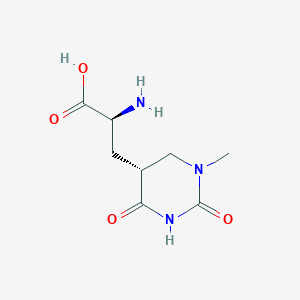

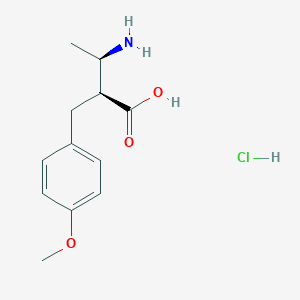
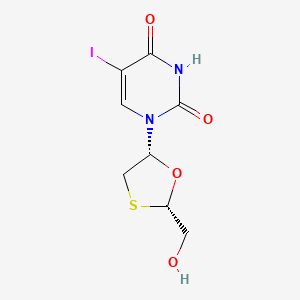
![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
